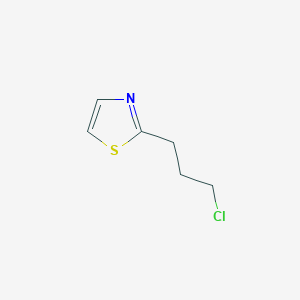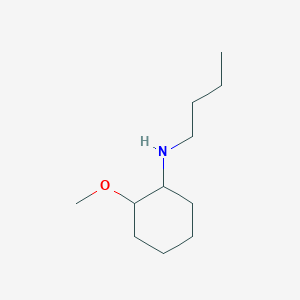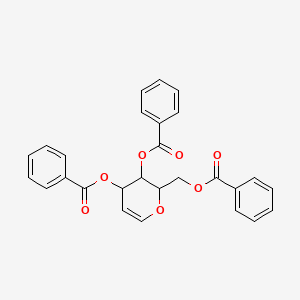
2-(3-Chloropropyl)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chloropropyl)thiazole is an organic compound belonging to the thiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chloropropyl)thiazole typically involves the reaction of thiazole with 1,3-dichloropropane under basic conditions. A common method includes:
Reactants: Thiazole, 1,3-dichloropropane
Catalyst: Potassium carbonate (K₂CO₃)
Solvent: Dimethylformamide (DMF)
Conditions: The reaction mixture is heated to 80-100°C for several hours.
Industrial Production Methods: On an industrial scale, the synthesis may be optimized for higher yields and purity. This often involves:
Continuous flow reactors: To maintain consistent reaction conditions and improve efficiency.
Purification: Techniques such as distillation or recrystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Chloropropyl)thiazole can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Common Reagents and Conditions:
Nucleophilic substitution: Sodium azide (NaN₃) in dimethyl sulfoxide (DMSO) at room temperature.
Oxidation: Hydrogen peroxide (H₂O₂) in acetic acid at 0-5°C.
Reduction: Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at reflux temperature.
Major Products:
Substitution: 2-(3-Azidopropyl)thiazole
Oxidation: this compound sulfone
Reduction: 2-(3-Hydroxypropyl)thiazole
Scientific Research Applications
2-(3-Chloropropyl)thiazole has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its role in developing new pharmaceuticals, particularly in targeting bacterial infections.
Industry: Utilized in the production of agrochemicals and dyes due to its reactive nature.
Mechanism of Action
The biological activity of 2-(3-Chloropropyl)thiazole is primarily due to its ability to interact with various molecular targets:
Molecular Targets: Enzymes involved in bacterial cell wall synthesis, such as transpeptidases.
Pathways: Inhibition of enzyme activity, leading to disruption of bacterial cell wall integrity and subsequent cell death.
Comparison with Similar Compounds
- 2-(3-Bromopropyl)thiazole
- 2-(3-Iodopropyl)thiazole
- 2-(3-Hydroxypropyl)thiazole
Comparison:
- Reactivity: 2-(3-Chloropropyl)thiazole is less reactive than its bromine and iodine analogs but more reactive than the hydroxy derivative.
- Applications: While all these compounds can be used in similar synthetic applications, the chlorine derivative is often preferred due to its balance of reactivity and stability.
This compound stands out due to its unique combination of reactivity and stability, making it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C6H8ClNS |
|---|---|
Molecular Weight |
161.65 g/mol |
IUPAC Name |
2-(3-chloropropyl)-1,3-thiazole |
InChI |
InChI=1S/C6H8ClNS/c7-3-1-2-6-8-4-5-9-6/h4-5H,1-3H2 |
InChI Key |
AQOLDEZFPRHPJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=N1)CCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(R)-2,2',3,3'-Tetrahydro-6,6'-bis(4-nitrophenyl)-1,1'-spirobi[1H-indene]-7,7'-diol](/img/structure/B12105349.png)
![1-[(1R,2R)-2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)cyclohexyl]-1-[3,5-bis(trifluoromethyl)phenyl]urea](/img/structure/B12105356.png)





![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine hydrochloride](/img/structure/B12105407.png)
![4-(4-phenylphenyl)-N-[4-(4-phenylphenyl)phenyl]aniline](/img/structure/B12105408.png)

![3-(3,5-Dimethoxyphenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12105430.png)


